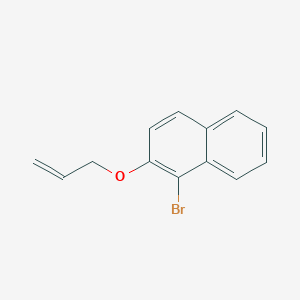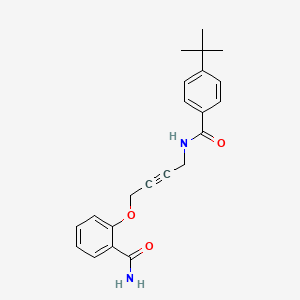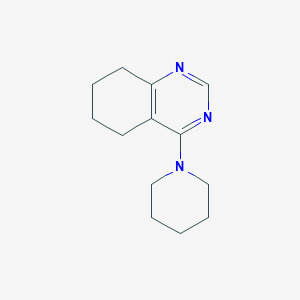
4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis and their pharmacological application were published.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Antihypertensive Potential
4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline derivatives have been explored for their potential antihypertensive effects. A study synthesizing piperidine derivatives with a quinazoline ring system tested their activity in spontaneously hypertensive rat models. Compounds such as 1-[2-hydroxy-2-(3, 4-methylenedioxyphenyl)ethyl]-4-(2, 4-dioxo-1, 2, 3, 4-tetrahydro-3-quinazolinyl)piperidine and 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-(2-oxo-1, 2, 3, 4-tetrahydro-3-quinazolinylmethyl)piperidine demonstrated significant hypotension effects (Takai et al., 1986).
CGRP Receptor Antagonism
Another application is in the development of calcitonin gene-related peptide (CGRP) receptor antagonists. The compound (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide has shown potent CGRP receptor antagonist activity, indicating its potential use in treating conditions like migraine. A convergent, stereoselective, and economical synthesis of this compound has been developed, highlighting its significance in pharmaceutical research (Cann et al., 2012).
Anticonvulsant Activity
Research has also identified derivatives with anticonvulsant properties. Specifically, N-substituted 1,2,3,4-tetrahydroisoquinolines have been evaluated for their efficacy against audiogenic seizures in mice, with certain derivatives showing high activity comparable to existing anticonvulsant agents. This suggests a promising avenue for the development of new treatments for epilepsy (Gitto et al., 2006).
Antitubercular Agents
The 2,4-diaminoquinazoline series has been explored for its anti-tubercular properties. Systematic evaluation of this compound class led to identifying key structure-activity relationships, with some derivatives showing bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis. This research underscores the potential of this compound derivatives in tuberculosis drug discovery (Odingo et al., 2014).
Anti-inflammatory and Antimicrobial Activities
Additionally, derivatives of this compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds were tested against a variety of Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Several derivatives demonstrated promising activities, particularly against Gram-positive bacteria, and showed dose-dependent anti-inflammatory activity in vivo (Al-Omar et al., 2010).
Safety and Hazards
Direcciones Futuras
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing new synthesis methods and exploring the potential applications of piperidine derivatives in the pharmaceutical industry .
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
For instance, some piperidine derivatives have been found to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Propiedades
IUPAC Name |
4-piperidin-1-yl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-4-8-16(9-5-1)13-11-6-2-3-7-12(11)14-10-15-13/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNDASZVLYKBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B2878353.png)
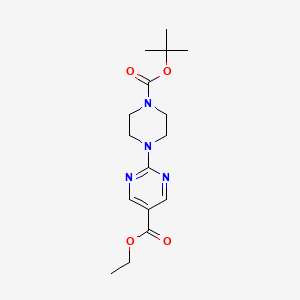
![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidin-1-yl]propan-1-one](/img/structure/B2878357.png)
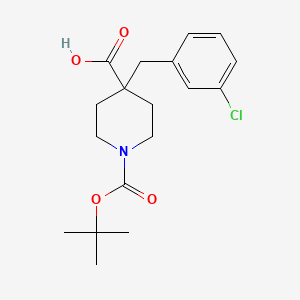
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide](/img/structure/B2878359.png)
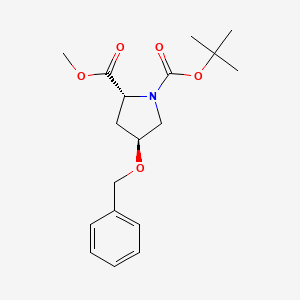
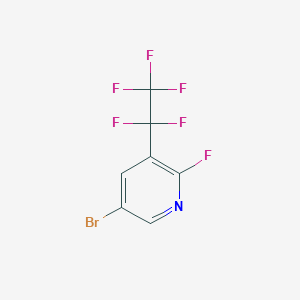
![6-Acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878368.png)
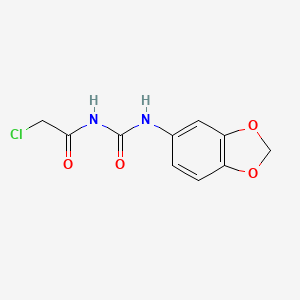
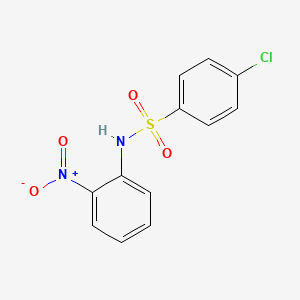
![N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide](/img/structure/B2878372.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2878373.png)
